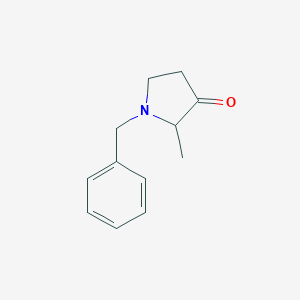

1-Benzyl-2-methyl-3-pyrrolidone

Descripción general

Descripción

1-Benzyl-2-methyl-3-pyrrolidone is a chemical compound with the molecular formula C12H15NO . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of 1-Benzyl-2-methyl-3-pyrrolidone involves the reaction of γ-butyrolactone with benzylamine, catalyzed by phosphoric acid. Optimal conditions include a ratio of γ-butyrolactone to benzylamine to phosphoric acid of 1.0:1.5:0.1, a reaction temperature of 180-210°C, and a reaction time of 2 hours.Molecular Structure Analysis

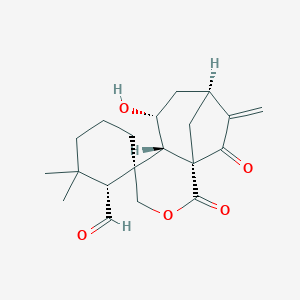

Molecular structure analysis of 1-Benzyl-2-methyl-3-pyrrolidone and related compounds is crucial for understanding their chemical behavior and reactivity. Studies on similar pyrrolidone derivatives provide insights into their crystalline structure, confirming configurations and structural parameters through X-ray diffraction analysis.Chemical Reactions Analysis

1-Benzyl-2-methyl-3-pyrrolidone undergoes various chemical reactions, reflecting its reactivity and functional group compatibility. For example, acid-catalyzed rearrangement studies of related compounds, such as 1-benzyl-2-methyl-3-piperidone, have demonstrated the potential for transformation into structures like 1-benzyl-2-acetylpyrrolidine under specific conditions.Physical And Chemical Properties Analysis

The physical properties of 1-Benzyl-2-methyl-3-pyrrolidone, such as boiling point, solubility, and density, are crucial for its application in synthesis and formulation processes. While specific studies on these properties are not directly cited, related research on pyrrolidone compounds offers insights into solvent behaviors, boiling points, and solvation capabilities.Aplicaciones Científicas De Investigación

Biomass Conversion into High-Value Chemicals

1-Benzyl-2-methyl-3-pyrrolidone is utilized in the conversion of biomass into high-value chemicals. The reductive amination of levulinic acid, a biomass-derived molecule, with nitriles over Pd/C catalysts can produce N-substituted pyrrolidones, including 1-Benzyl-2-methyl-3-pyrrolidone . This process is significant for sustainable chemical production.

Synthesis of Surfactants

This compound serves as a key intermediate in the synthesis of surfactants . Surfactants are crucial for various industries, including pharmaceuticals, cosmetics, and food, where they act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Pharmaceutical Applications

In the pharmaceutical industry, 1-Benzyl-2-methyl-3-pyrrolidone is a versatile feedstock. It’s used to create compounds with antimicrobial , anti-inflammatory , anticancer , antidepressant , and anticonvulsant properties . Its role as an intermediate can lead to the development of new therapeutic agents.

Fuel Additive Dispersants

The compound is also important in the production of dispersants for fuel additives . These dispersants help maintain cleanliness in the fuel system and improve the efficiency and longevity of the engine .

Antimicrobial Applications

A system comprising N-methylpyrrolidin-2-one (NMP), a derivative of pyrrolidone, showed an antimicrobial effect against S. aureus, E. coli, and C. albicans. This indicates the potential use of 1-Benzyl-2-methyl-3-pyrrolidone in creating antimicrobial agents .

Synthesis of Vinyl Triflate

1-Benzyl-2-methyl-3-pyrrolidone is used as a starting reagent in the synthesis of vinyl triflate . Vinyl triflates are valuable intermediates in organic synthesis, often used in cross-coupling reactions to form carbon-carbon bonds .

Preparation of Chiral Alkenyl Sulfoximines

The compound is instrumental in preparing chiral alkenyl sulfoximines , which lead to highly functionalized diazabicycles. These structures are significant in the synthesis of various biologically active molecules .

Development of Novel Bioactive Agents

Pyrrolidone derivatives, including 1-Benzyl-2-methyl-3-pyrrolidone, are used as lead compounds for designing powerful bioactive agents . They serve as scaffolds in medicinal chemistry for developing new drugs with diverse biological activities .

Mecanismo De Acción

Target of Action

Pyrrolidin-2-one, a related compound, is known to be a versatile scaffold for designing powerful bioactive agents . The pyrrolidin-2-one ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, and methanol , which may influence its absorption and distribution in the body.

Result of Action

Compounds with a pyrrolidin-2-one fragment have gained significant attention in the development of novel methods of their synthesis .

Action Environment

It is known that the compound should be stored at 4° c , suggesting that temperature may play a role in its stability.

Safety and Hazards

Direcciones Futuras

The five-membered pyrrolidine ring, which is a part of 1-Benzyl-2-methyl-3-pyrrolidone, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Propiedades

IUPAC Name |

1-benzyl-2-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGNDKNHORROII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497981 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methylpyrrolidin-3-one | |

CAS RN |

69079-26-1 | |

| Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)